Ramipril ((2S)-N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid) [] is a prodrug, meaning it is inactive in its administered form and requires metabolic conversion to its active form, ramiprilat [, , ]. Ramipril belongs to a class of drugs known as angiotensin-converting enzyme (ACE) inhibitors [, , , , ].
These inhibitors play a crucial role in regulating blood pressure and are extensively researched for their therapeutic potential in various cardiovascular diseases, including hypertension, heart failure, and nephropathy [].
Ramipril exerts its effects primarily through its active metabolite, ramiprilat, which inhibits the angiotensin-converting enzyme (ACE) [, , ]. ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade responsible for regulating blood pressure and fluid balance in the body [, , , ].
By inhibiting ACE, ramiprilat prevents the conversion of angiotensin I to angiotensin II [, ]. Angiotensin II is a potent vasoconstrictor, meaning it narrows blood vessels, leading to increased blood pressure [, ]. Ramiprilat's action on ACE also reduces the degradation of bradykinin, a peptide hormone that promotes vasodilation (widening of blood vessels) and lowers blood pressure [, , ].
Beyond blood pressure regulation, research suggests that ramipril's beneficial effects might also involve modulating inflammation and fibrosis [, , ]. For instance, studies have shown that ramipril can reduce the levels of inflammatory markers like IL-6 and D-dimers [] and influence the expression of matrix metalloproteinases (MMPs) involved in extracellular matrix remodeling and fibrosis [].
Ramipril effectively lowers blood pressure in patients with mild to moderate essential hypertension [, , , , ]. Studies comparing ramipril with other antihypertensive medications, such as enalapril [], telmisartan [, ], and amlodipine [, ], demonstrate its comparable or superior efficacy in reducing blood pressure.
Ramipril shows promise in treating chronic heart failure [], particularly in patients with left ventricular dysfunction following acute myocardial infarction []. Studies suggest that ramipril can improve left ventricular function, reduce mortality rates, and improve exercise capacity in these patients [, , ].
Ramipril's renoprotective effects are evident in studies examining its impact on diabetic nephropathy []. Researchers observed improvements in renal function and a reduction in albuminuria (protein in the urine) in diabetic mice treated with ramipril [].
Research also explores ramipril's potential in managing conditions such as intermittent claudication [], atrial fibrillation [], and even in preventing cardiovascular events in high-risk patients [].
Clinical trials have investigated the efficacy and safety of ramipril in combination with other antihypertensive medications. For instance, combining ramipril with felodipine ER [, ] or hydrochlorothiazide [] demonstrates enhanced blood pressure control compared to monotherapy.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: